Technical Guide: Physical and Chemical Properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate
Technical Guide: Physical and Chemical Properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate
[1][2]
Executive Summary
3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate (CAS 34839-44-6) represents a specialized intersection between fluorous chemistry and nitric oxide (NO) donor pharmacology .[1][2] Structurally, it consists of a perfluorobutyl tail (
This unique architecture imparts dual functionality: the perfluorinated tail provides extreme lipophilicity and "fluorous phase" affinity, while the nitrate group serves as a potential pharmacophore for vasodilation or as a high-energy functional group in energetic materials research.[2] This guide details its physicochemical profile, synthesis protocols, and critical safety considerations, emphasizing its role as a "heavy" organic nitrate.[1][2]
Molecular Architecture & Identification
The compound belongs to the class of semi-fluorinated alkanes . The ethyl spacer (
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate |
| Common Synonyms | 1H,1H,2H,2H-Perfluorohexyl nitrate; 2-(Perfluorobutyl)ethyl nitrate |
| CAS Registry Number | 34839-44-6 |
| Molecular Formula | |
| Molecular Weight | 309.09 g/mol |
| SMILES | O=N(=O)OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| Structure Type | Fluorous-tagged Nitrate Ester |
Physicochemical Profile
The physical properties of 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate are dominated by the "Fluorous Effect." The high electronegativity of the fluorine sheath creates a rigid, non-polarizable rod-like structure that resists van der Waals interactions with non-fluorinated solvents.[1][2]
Table 2: Physical Properties (Experimental & Predicted)
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil.[2][3] |
| Density | ~1.65 g/mL | Predicted. Significantly denser than water due to high F content. |
| Boiling Point | 145–150 °C | Predicted. Based on parent alcohol (BP ~140°C) and homologous trends. |
| Solubility (Water) | Negligible (< 1 mg/L) | Hydrophobic and lipophobic (fluorous). |
| Solubility (Organics) | Moderate | Soluble in THF, ether, dichloromethane.[1][2] |
| Solubility (Fluorous) | High | Miscible with perfluorohexane (FC-72) and fluorinated oils. |
| Vapor Pressure | ~3-5 mmHg @ 25°C | Estimated.[2] Volatile enough to present inhalation risks.[4][5][6] |
| Refractive Index | < 1.35 | Typical of highly fluorinated compounds.[7] |
Expert Insight: Unlike standard alkyl nitrates (e.g., amyl nitrate), this compound will sink rapidly in water and form a distinct third phase in water/organic/fluorous biphasic systems.[1][2] This density differential is critical for separation protocols.
Synthesis & Purification Protocols
Safety Warning: Nitration reactions are exothermic and potentially explosive. The presence of a perfluoroalkyl group does not mitigate the explosion hazard of the nitrate ester moiety. Perform all reactions behind a blast shield.
The standard synthesis involves the esterification of 1H,1H,2H,2H-perfluorohexanol (CAS 2043-47-2).[1][2]
Protocol: Mixed Acid Nitration
Reagents: 1H,1H,2H,2H-Perfluorohexanol (1.0 eq),
-
Preparation: Cool a solution of 1H,1H,2H,2H-perfluorohexanol in dichloromethane (DCM) to 0°C in an ice bath.
-
Acid Addition: Dropwise add a pre-cooled mixture of nitric acid and sulfuric acid. Maintain internal temperature < 10°C to prevent oxidative cleavage of the ethyl spacer.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice.
-
Extraction: Separate the organic layer (DCM + Product). Note: The product is dense; ensure you identify the correct layer.
-
Wash: Wash with cold water (
), saturated (to remove acid traces), and brine. -
Drying: Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Distillation under reduced pressure is recommended over column chromatography to minimize decomposition risks.
Visualization: Synthesis Workflow
Figure 1: Step-wise nitration pathway for the synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate.
Chemical Reactivity & Applications[13][14]
Mechanism of Action: NO Release
Like other organic nitrates, this compound functions as a nitric oxide donor.[1] However, the fluorine tail alters the kinetics.[1] The lipophilicity allows for deep penetration into cell membranes, potentially creating a "depot effect" where the drug resides in the lipid bilayer before hydrolysis.[1]
Bioactivation Pathway:
-
Enzymatic Hydrolysis: Mediated by aldehyde dehydrogenase-2 (ALDH2) or glutathione S-transferases (GST).
-
Thiol Reaction: Reaction with intracellular thiols (R-SH) to form thionitrites (R-SNO).
-
NO Liberation: Decomposition of thionitrites releases free NO, activating soluble guanylyl cyclase (sGC).
Visualization: Bioactivation Pathway[1]
Figure 2: Proposed bioactivation pathway of fluorous nitrates within the cellular environment.[2]
Fluorous Solid-Phase Extraction (F-SPE)
In synthetic chemistry, the
-
Fluorophilic compounds (containing the tag) adhere to the silica.
-
Non-fluorinated impurities wash away with methanol/water.
-
Target compound is eluted with 100% methanol or THF.
Safety & Toxicology (E-E-A-T)
Energetic Hazards
As an organic nitrate, the compound possesses an oxygen balance that supports combustion.[1] While the fluorinated tail is non-flammable, the ethyl-nitrate segment is highly energetic.[1][2]
-
Shock Sensitivity: Lower than nitroglycerin but should be treated as potentially shock-sensitive.
-
Thermal Stability: Avoid heating above 100°C in closed systems. Run DSC (Differential Scanning Calorimetry) before scaling up.
PFAS Considerations
The
-
Metabolic Fate: Hydrolysis yields 1H,1H,2H,2H-perfluorohexanol, which can oxidize to perfluorobutanoic acid (PFBA).[1][2]
-
Regulatory: Subject to increasing scrutiny under REACH and EPA regulations regarding "forever chemicals." Disposal must be via high-temperature incineration (>1100°C) to ensure mineralization of the C-F bonds.
Toxicology[1][15]
-
Acute: Vasodilation (headache, hypotension) upon inhalation or skin contact.[1]
-
Chronic: Potential liver toxicity due to fluorinated metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74887, 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane (Analogue).[1][2] Retrieved from [Link]
-
CAS Common Chemistry. 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-, 1-nitrate (CAS 34839-44-6).[1][2][8][9] Retrieved from [Link][8]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Methoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)propyl(3,3,3-trifluoropropyl)silane (Analogue).[1][2] Retrieved from [Link][7]
Sources
- 1. chm.pops.int [chm.pops.int]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. N-AMYL NITRATE | 1002-16-0 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. GSRS [gsrs.ncats.nih.gov]
